molecular formula C29H25F2N3O7S B15143468 Cap-dependent endonuclease-IN-3

Cap-dependent endonuclease-IN-3

Cat. No.: B15143468
M. Wt: 597.6 g/mol
InChI Key: IVHSRYSBKJOVJK-VWNXMTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cap-dependent endonuclease-IN-3 is a compound known for its ability to inhibit the activity of cap-dependent endonucleases. These enzymes are crucial for the transcription of viral RNA, making this compound particularly significant in antiviral research. This compound has shown promise in the treatment of influenza and other viral infections by targeting the viral replication process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced inhibitory activity against cap-dependent endonucleases. These derivatives are often evaluated for their efficacy in inhibiting viral replication .

Scientific Research Applications

Cap-dependent endonuclease-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool for studying the mechanisms of enzyme inhibition and for developing new antiviral agents. In biology, it is employed in research on viral replication and transcription processes. In medicine, this compound is being investigated for its potential use in treating viral infections, including influenza. In the industry, it is used in the development of antiviral drugs and in the optimization of production processes for these drugs .

Mechanism of Action

Cap-dependent endonuclease-IN-3 exerts its effects by inhibiting the activity of cap-dependent endonucleases, which are essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of the viral RNA. This inhibition disrupts the viral replication process, ultimately reducing the production of new viral particles .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-3 include baloxavir marboxil, tanshinone I, and other cap-dependent endonuclease inhibitors. These compounds share a similar mechanism of action but may differ in their chemical structures and inhibitory potency .

Uniqueness: this compound is unique in its specific binding affinity and inhibitory activity against cap-dependent endonucleases. Its structure-activity relationship studies have shown that certain modifications to its chemical structure can significantly enhance its inhibitory activity, making it a valuable compound in antiviral research .

Properties

Molecular Formula

C29H25F2N3O7S

Molecular Weight

597.6 g/mol

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1

InChI Key

IVHSRYSBKJOVJK-VWNXMTODSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.